5-bromo-6-methyl-1H-indole

CAS No.: 1000343-13-4

Cat. No.: VC2109130

Molecular Formula: C9H8BrN

Molecular Weight: 210.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1000343-13-4 |

|---|---|

| Molecular Formula | C9H8BrN |

| Molecular Weight | 210.07 g/mol |

| IUPAC Name | 5-bromo-6-methyl-1H-indole |

| Standard InChI | InChI=1S/C9H8BrN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5,11H,1H3 |

| Standard InChI Key | VHHRJOFNSFDEHH-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=CN2)C=C1Br |

| Canonical SMILES | CC1=CC2=C(C=CN2)C=C1Br |

Introduction

Chemical Structure and Properties

Molecular Structure

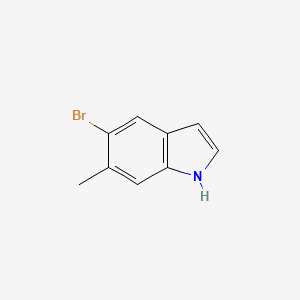

5-Bromo-6-methyl-1H-indole possesses the characteristic bicyclic structure of indole, with a benzene ring fused to a pyrrole ring . The compound has specific substitutions: a bromine atom at position 5 and a methyl group at position 6 of the indole core. The "1H" designation in the name indicates that the nitrogen atom in the pyrrole ring bears a hydrogen atom, which is capable of participating in hydrogen bonding interactions .

The molecular formula of 5-bromo-6-methyl-1H-indole is C9H8BrN, reflecting its composition of nine carbon atoms, eight hydrogen atoms, one bromine atom, and one nitrogen atom . This translates to a molecular weight of 210.07 g/mol, placing it in the category of small organic molecules commonly used in medicinal chemistry and organic synthesis .

The structural parameters of 5-bromo-6-methyl-1H-indole include various chemical identifiers that facilitate its recognition and categorization in chemical databases. These parameters are summarized in Table 1 below:

Table 1: Structural Information of 5-Bromo-6-methyl-1H-indole

| Parameter | Value |

|---|---|

| Molecular Formula | C9H8BrN |

| Molecular Weight | 210.07 g/mol |

| CAS Number | 1000343-13-4 |

| IUPAC Name | 5-bromo-6-methyl-1H-indole |

| SMILES Notation | CC1=CC2=C(C=CN2)C=C1Br |

| InChI | InChI=1S/C9H8BrN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5,11H,1H3 |

| InChIKey | VHHRJOFNSFDEHH-UHFFFAOYSA-N |

The three-dimensional structure of 5-bromo-6-methyl-1H-indole, with its specific substitution pattern, contributes to its chemical behavior and potential interactions with biological targets, making it relevant for various applications in chemical research and drug development.

| Property | Description/Value |

|---|---|

| Physical Appearance | Pale yellow to brownish solid |

| Molecular Weight | 210.07 g/mol |

| Solubility | Soluble in organic solvents (DMSO, ethanol); limited water solubility |

| Chemical Reactivity | Enhanced reactivity in electrophilic substitution reactions due to bromine substituent |

| Aromaticity | Exhibits aromatic character typical of indoles |

| Hydrogen Bonding | Capable of hydrogen bonding through N-H group |

These properties collectively determine the behavior of 5-bromo-6-methyl-1H-indole in various chemical and biological contexts, influencing its potential applications in research and industry.

| Property | 5-Bromo-6-methyl-1H-indole | 6-Bromo-5-methyl-1H-indole |

|---|---|---|

| CAS Number | 1000343-13-4 | 248602-16-6 |

| Molecular Formula | C9H8BrN | C9H8BrN |

| Molecular Weight | 210.07 g/mol | 210.07 g/mol |

| Boiling Point | Not specified in sources | 328.451°C at 760 mmHg |

| Density | Not specified in sources | 1.563 |

| SMILES | CC1=CC2=C(C=CN2)C=C1Br | CC1=CC2=C(C=C1Br)NC=C2 |

| InChI Key | VHHRJOFNSFDEHH-UHFFFAOYSA-N | DZPFAUCRIATHQM-UHFFFAOYSA-N |

This isomeric comparison provides valuable insights into the structure-property relationships of substituted indoles and underscores the significance of precise structural characterization in organic chemistry.

Synthesis and Applications

| Supplier Reference | Quantity | Price (€) |

|---|---|---|

| IN-DA0000KY | 100 mg | 49.00 |

| 250 mg | 71.00 | |

| 1 g | 116.00 | |

| 5 g | 189.00 | |

| 54-OR74367 | 250 mg | 111.00 |

| 1 g | 129.00 | |

| 5 g | 429.00 | |

| 10 g | 794.00 | |

| 25 g | 1,707.00 | |

| 10-F337412 | 250 mg | 45.00 |

| 1 g | 64.00 | |

| 5 g | 228.00 | |

| 10 g | 404.00 | |

| 25 g | 929.00 | |

| 3D-AQB34313 | 5 g | 447.00 |

The price variations observed across different suppliers suggest differences in purity, production methods, or marketing strategies . This price range allows researchers to select the most appropriate option based on their specific requirements and budget constraints.

Biological and Pharmacological Properties

Structure-Activity Relationships

Understanding structure-activity relationships (SARs) is crucial for rational drug design and the development of bioactive compounds. The specific substitution pattern of 5-bromo-6-methyl-1H-indole creates a unique electronic and steric environment that could determine its interactions with biological targets.

Comparative studies with structural analogs, such as its isomer 6-bromo-5-methyl-1H-indole or other halogenated indoles, could provide valuable insights into how substituent positioning affects biological activities . Such comparisons would contribute to the broader understanding of SAR principles for indole derivatives and guide the design of compounds with optimized properties.

The elucidation of SAR patterns for 5-bromo-6-methyl-1H-indole and related compounds would enhance its potential utility in medicinal chemistry and pharmaceutical research. These relationships could inform the development of novel bioactive compounds based on the indole scaffold.

Current Research and Future Perspectives

Current Research Status

Current research involving substituted indoles, in general, encompasses diverse fields including medicinal chemistry, materials science, and synthetic methodology development. The unique structural features of 5-bromo-6-methyl-1H-indole position it as a potentially valuable compound in these research areas, particularly as a building block or intermediate in the synthesis of more complex molecules.

The limited specific research data on 5-bromo-6-methyl-1H-indole suggests opportunities for further exploration of its properties and potential applications. As interest in halogenated heterocycles continues to grow in various scientific disciplines, this compound may receive increased attention in future research efforts.

Future Research Directions

Several promising research directions could be pursued with 5-bromo-6-methyl-1H-indole:

-

Systematic evaluation of its biological activities, particularly in antimicrobial, anti-inflammatory, or anticancer applications, would provide valuable insights into its pharmaceutical potential.

-

Investigation of its utility as a synthetic intermediate in the preparation of more complex bioactive molecules could expand its applications in medicinal chemistry.

-

Study of its fluorescence properties for potential applications in analytical chemistry or biochemical research might open new avenues for its use in diagnostic or detection methods.

-

Comparative studies with structural isomers and other substituted indoles to elucidate structure-activity relationships would contribute to the broader understanding of this class of compounds.

-

Development of optimized synthetic routes for its preparation could enhance its accessibility for research and applications.

These research avenues could contribute to a deeper understanding of 5-bromo-6-methyl-1H-indole and expand its applications in various scientific disciplines. The combination of its structural features and potential properties makes it an interesting candidate for continued investigation.

Comparative Analysis with Related Compounds

Comparison with Similar Indole Derivatives

A comparative analysis of 5-bromo-6-methyl-1H-indole with structurally related compounds provides valuable insights into the influence of structural variations on properties and potential applications. Table 5 presents a comparison with several related compounds:

Table 5: Comparison of 5-Bromo-6-methyl-1H-indole with Related Compounds

| Compound | Structural Features | Notable Characteristics/Applications |

|---|---|---|

| 5-Bromo-6-methyl-1H-indole | Br at C-5, CH3 at C-6, H at N-1 | Potential applications in medicinal chemistry; intermediate in organic synthesis |

| 6-Bromo-5-methyl-1H-indole | Br at C-6, CH3 at C-5, H at N-1 | Isomer with interchanged substituent positions; boiling point 328.451°C at 760 mmHg |

| 5-Bromo-1-methyl-1H-indole-3-carboxylic acid | Br at C-5, CH3 at N-1, COOH at C-3 | Additional carboxylic acid functionality; different methylation position |

| 5-Bromo-6-fluoro-1-methyl-1H-indole | Br at C-5, F at C-6, CH3 at N-1 | Dihalogenated derivative; different methylation position |

This comparison highlights the structural diversity within halogenated indoles and suggests potential variations in their chemical reactivity, physical properties, and biological activities . The specific positioning of substituents can significantly influence these characteristics, emphasizing the importance of structure-property relationships in this class of compounds.

Structure-Property Relationships

The relationship between structural features and properties is fundamental to understanding the behavior of organic compounds. In the case of 5-bromo-6-methyl-1H-indole and related compounds, several structure-property relationships can be observed or inferred:

-

Position of halogen substituents affects electronic distribution and reactivity patterns, as evident in the comparison with 6-bromo-5-methyl-1H-indole .

-

N-substitution (e.g., methyl at N-1 in 5-bromo-1-methyl-1H-indole-3-carboxylic acid) alters hydrogen bonding capabilities and consequently affects solubility and intermolecular interactions .

-

Additional functional groups (e.g., carboxylic acid in 5-bromo-1-methyl-1H-indole-3-carboxylic acid) introduce new reactivity sites and can dramatically change the compound's physical properties and applications .

-

The presence of multiple halogens (as in 5-bromo-6-fluoro-1-methyl-1H-indole) can create unique electronic environments with distinctive properties.

These structure-property relationships are valuable for predicting the behavior of related compounds and designing molecules with desired properties for specific applications. Understanding these relationships facilitates the rational design and development of new compounds based on the indole scaffold.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume